molecular formula C11H14BrNO B1438613 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine CAS No. 1152928-07-8

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine

Cat. No.: B1438613
CAS No.: 1152928-07-8
M. Wt: 256.14 g/mol
InChI Key: RKWLSASPLVQPFQ-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine: is a chemical compound with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with bromine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine
  • Methyl 3-bromo-4-methoxybenzoate
  • N-Methyl 4-bromo-3-methoxybenzamide

Comparison: this compound is unique due to the presence of both the cyclopropane ring and the amine group, which confer distinct chemical and biological properties. In contrast, similar

Biological Activity

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a cyclopropane ring connected to a phenyl group that is substituted with both a bromine and a methoxy group. This specific arrangement contributes to its distinct chemical properties and biological effects.

The mechanism of action of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The cyclopropane moiety and the amine group are crucial for binding to these targets, which modulates their activity and leads to observable biological effects.

Key Interactions:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can affect metabolic pathways related to neurotransmitter levels.
  • Receptor Modulation : It may influence the activity of G-protein coupled receptors, altering intracellular signaling cascades.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have suggested that the compound has antimicrobial effects, potentially making it useful in treating infections.
  • Neuropharmacological Effects : The interaction with monoamine oxidase enzymes suggests a role in modulating neurotransmitter levels, which could have implications for neuropharmacology.
  • Anticancer Activity : Similar compounds have been evaluated for anticancer properties, indicating potential therapeutic applications.

Case Studies

Recent studies have explored the efficacy and safety profile of this compound in various experimental models:

  • In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic efficacy in living organisms.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-bromo-5-methoxybenzyl)cyclopropanamineSimilar cyclopropane structure; different bromine positionAnticancer activityVariations in substitution patterns affect efficacy
N-(5-methoxybenzyl)cyclopropanamineLacks bromine substitutionPotential neuropharmacological effectsAbsence of halogen may reduce reactivity
N-(3-bromo-4-methoxyphenyl)cyclopropanamineDifferent bromine position; similar methoxy groupAntimicrobial propertiesPositioning of substituents alters biological profile

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-2-8(6-10(11)12)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWLSASPLVQPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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